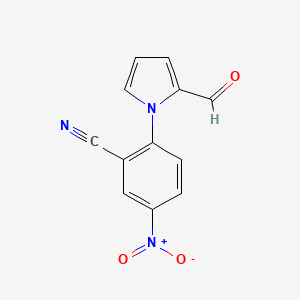

2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile

Description

Chemical Identity and Classification

2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group (–C≡N) and a nitro group (–NO2) at the 5-position, and a pyrrole ring bearing a formyl group (–CHO) at the 2-position attached via the nitrogen atom of the pyrrole. Its molecular formula is C12H8N2O3, and it has a molecular weight of approximately 224.20 g/mol.

The compound belongs to the class of heterocyclic aromatic compounds, specifically pyrrole derivatives linked to substituted benzonitriles. The presence of the formyl group on the pyrrole ring classifies it further as a formylated pyrrole derivative. The nitro-substituted benzonitrile moiety contributes to its electron-withdrawing characteristics, influencing its reactivity and electronic properties.

Key chemical identifiers include:

| Descriptor | Value |

|---|---|

| IUPAC Name | 2-(2-formylpyrrol-1-yl)-5-nitrobenzonitrile |

| Molecular Formula | C12H8N2O3 |

| Molecular Weight | 224.20 g/mol |

| CAS Number | Not explicitly assigned in provided data |

| InChI | InChI=1S/C12H8N2O3/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H |

| SMILES | C1=CC=C(C(=C1)C#N)N2C=CC=C2C=O |

These descriptors facilitate the compound's identification and database referencing in chemical repositories.

Historical Context and Discovery

While precise historical documentation of the first synthesis of this compound is limited in the provided data, its structural motif arises from the broader exploration of pyrrole-substituted aromatic compounds, which gained attention in the late 20th century due to their potential in pharmaceutical and material science applications.

The compound is structurally related to intermediates used in the synthesis of biologically active molecules such as Lixivaptan, a vasopressin receptor antagonist undergoing clinical trials. The synthesis typically involves the reaction of pyrrole-2-carboxaldehyde with nitro-substituted benzyl derivatives under controlled conditions, highlighting its role as a synthetic intermediate in medicinal chemistry.

Importance in Heterocyclic Chemistry

This compound exemplifies the integration of heterocyclic and aromatic systems, combining the electron-rich pyrrole ring with electron-deficient nitrobenzonitrile moieties. This juxtaposition offers unique electronic properties that are valuable in:

- Synthetic Organic Chemistry: Serving as a versatile intermediate for constructing more complex heterocyclic frameworks and functionalized aromatic compounds.

- Material Science: Potential roles in organic semiconductors or molecular electronics due to conjugated systems.

- Pharmaceutical Chemistry: As a scaffold for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Its formyl group on the pyrrole ring provides a reactive site for further chemical modifications, such as condensation reactions, enabling the synthesis of diverse derivatives.

Position within the Pyrrole-Substituted Benzonitrile Family

Within the family of pyrrole-substituted benzonitriles, this compound occupies a distinct position due to:

- Substitution Pattern: The presence of both a formyl group on the pyrrole and a nitro group on the benzonitrile ring differentiates it from simpler pyrrole-benzonitrile derivatives.

- Electronic Effects: The nitro group is a strong electron-withdrawing substituent, which, combined with the nitrile group, significantly alters the electronic distribution across the molecule.

- Synthetic Utility: It acts as a key intermediate for synthesizing heterocyclic compounds with potential biological activity.

Comparatively, related compounds such as 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (without the formyl group) and 2-(2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde vary in their substitution and saturation levels, impacting their chemical behavior and applications.

Data Table: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H8N2O3 |

| Molecular Weight | 224.20 g/mol |

| Functional Groups | Pyrrole, Formyl, Nitro, Nitrile |

| IUPAC Name | 2-(2-formylpyrrol-1-yl)-5-nitrobenzonitrile |

| SMILES | C1=CC=C(C(=C1)C#N)N2C=CC=C2C=O |

| InChI | InChI=1S/C12H8N2O3/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H |

| Dihedral Angle (Pyrrole-Benzene) | ~84° (from crystallographic data) |

| Nitro Group Twist Angle | ~6° (from crystallographic data) |

Detailed Research Findings

Crystallographic studies reveal that in the solid state, the pyrrole and benzene rings adopt a nearly perpendicular arrangement with a dihedral angle of approximately 83.96°, and the nitro group is twisted slightly (~5.92°) out of the benzene plane. These conformational features influence intermolecular interactions, such as weak C–H···O hydrogen bonding, which organize molecules into columnar structures in the crystal lattice.

Synthetic routes typically involve nucleophilic substitution reactions where the pyrrole nitrogen attacks an electrophilic center on a nitro-substituted benzyl precursor, followed by formylation at the pyrrole 2-position. This methodology underscores the compound's role as a versatile synthetic intermediate for further functionalization and derivatization.

Properties

IUPAC Name |

2-(2-formylpyrrol-1-yl)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c13-7-9-6-10(15(17)18)3-4-12(9)14-5-1-2-11(14)8-16/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCQHXMIXIRPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241198 | |

| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881041-11-8 | |

| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile typically involves the reaction of 2-formylpyrrole with 5-nitrobenzonitrile under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.

Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent at room temperature.

Major Products Formed

Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)-5-nitrobenzonitrile.

Reduction: 2-(2-Formyl-1H-pyrrol-1-yl)-5-aminobenzonitrile.

Substitution: 2-(2-Formyl-1H-pyrrol-1-yl)-5-halobenzonitrile.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile exhibit antimicrobial properties. Compounds with similar structures have been tested against various pathogens, showing promising results in inhibiting bacterial growth. For example, studies have demonstrated that nitro-substituted compounds can target bacterial enzymes, leading to cell death .

2. Anticancer Potential

The compound's structure suggests potential anticancer activity. Nitrobenzene derivatives are known to interact with cellular mechanisms involved in cancer proliferation. Preliminary studies indicate that compounds similar to this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

1. Multi-step Synthesis

A common approach involves the reaction of pyrrole derivatives with nitrobenzaldehyde under controlled conditions to yield the desired nitrile product. The reaction typically requires catalysts and specific solvents to optimize yield and purity .

2. Green Chemistry Approaches

Recent advancements emphasize the importance of environmentally friendly synthesis methods. Utilizing microwave-assisted synthesis or solvent-free conditions can enhance efficiency and reduce waste, aligning with sustainable chemistry principles .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of a series of nitro derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 μg/mL, highlighting their potential as effective antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The findings indicated a dose-dependent response, with IC50 values suggesting significant anticancer activity at concentrations below 50 μM.

Mechanism of Action

The mechanism of action of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to be mediated by the inhibition of the enzyme HMG-CoA reductase in Candida species, leading to disruption of ergosterol synthesis and cell membrane integrity . The compound’s formyl and nitro groups play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share key functional groups or structural motifs with 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile:

Key Observations:

Electron-Withdrawing Effects: The nitro group in all three compounds enhances electrophilicity, but its position relative to other substituents alters reactivity. In the target compound, the nitro group at the 5-position may sterically hinder interactions compared to the sulphonamide derivative’s nitro group at the 3-position.

Reactivity :

- The formyl group in both the target compound and the acetic acid derivative enables Schiff base formation. However, the acetic acid’s carboxylate group participates in hydrogen bonding, making it more water-soluble (aqueous solubility ~15 mg/mL vs. <1 mg/mL for the target compound) .

- The sulphonamide compound’s ethoxy group enhances metabolic stability compared to the formylpyrrole’s aldehyde, which is prone to oxidation .

Biological Activity

The compound 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile is a member of the pyrrole and nitroaromatic compound family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C₁₂H₇N₃O₃

- Molecular Weight : 241.2 g/mol

- CAS Number : 881041-11-8

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. For instance, derivatives of nitroaromatics have demonstrated significant activity against various pathogens. The introduction of a nitro group in This compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.

The biological activity of nitroaromatic compounds often involves the formation of reactive intermediates that can interact with cellular components, leading to cell death or inhibition of growth. The mechanism typically includes:

- Reduction of Nitro Groups : Nitro groups can be reduced to reactive amines within microbial cells, leading to the generation of reactive oxygen species (ROS) which damage cellular components.

- Inhibition of Key Enzymes : These compounds may inhibit essential enzymes involved in microbial metabolism.

Study 1: Synthesis and Activity Evaluation

A study focused on the synthesis of pyrrole-based compounds, including This compound , evaluated their binding affinity and biological activity. Thirteen synthesized compounds exhibited strong protein binding activities, with some showing up to five times higher binding than established drugs. The presence of electron-withdrawing groups like nitro was found to enhance biological activity significantly .

Study 2: Antiparasitic Activity

Research has highlighted the effectiveness of nitro-containing compounds in treating parasitic infections. For example, certain derivatives exhibited potent activity against Trypanosoma brucei, a causative agent of sleeping sickness. Although specific data on This compound is limited, its structural similarities suggest it may possess comparable antiparasitic properties .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via multicomponent Ugi reactions involving formylpyrrole derivatives, amines, and isocyanides. For example, stereoselective pathways using chiral amino acids (e.g., L-valine or L-leucine methyl esters) in DMSO under high-pressure conditions yield structurally diverse analogs . Key optimization parameters include solvent polarity (DMSO enhances nucleophilicity), temperature (80–120°C), and stoichiometric ratios of reactants (e.g., 1:1.2 for aldehyde to amine). Monitoring via TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) ensures reaction progress.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : The formyl proton (CHO) appears as a singlet at δ ~9.8–10.2 ppm. Aromatic protons from the nitrobenzonitrile moiety resonate as multiplets in δ 7.5–8.5 ppm, while pyrrole protons appear at δ 6.2–7.0 ppm .

- 13C NMR : The nitrile carbon (C≡N) is observed at δ ~115–120 ppm, and the formyl carbonyl (CHO) at δ ~190–195 ppm .

- HRMS : Molecular ion peaks ([M+H]+) are validated against calculated masses (e.g., m/z 275.1754 for C16H23N2O2) with <3 ppm error .

Q. What crystallographic software is suitable for analyzing the molecular structure of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. ORTEP-III with a GUI provides visualization of thermal ellipsoids and bond geometries, critical for confirming the planarity of the pyrrole ring and nitrobenzonitrile substituents .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in substitution or reduction reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reduction with H2/Pd-C in ethanol converts the nitro group to an amine (-NH2), altering electronic properties for downstream applications (e.g., coordination chemistry). Kinetic studies using in-situ IR spectroscopy track nitro group reduction rates under varying pH (3–9) .

Q. What strategies resolve contradictions in stereoselectivity data for Ugi reactions involving this compound?

- Methodological Answer : Discrepancies in stereoselective outcomes (e.g., enantiomeric excess variations) are analyzed via:

- Chiral HPLC : To quantify enantiomer ratios using Chiralpak AD-H columns (hexane:isopropanol = 90:10).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to rationalize steric effects from substituents like the nitrobenzonitrile group .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., protease inhibitors)?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates binding affinities to active sites (e.g., aldol protease). Parameters include:

- Grid Box : Centered on catalytic residues (e.g., Asp32, Asp215) with dimensions 25 ų.

- Scoring Functions : MM-GBSA validates binding free energies, with ΔG < -8 kcal/mol indicating strong inhibition .

Q. What experimental designs mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts (e.g., hydrolyzed nitriles) are minimized via:

- Protecting Groups : Trimethylsilyl (TMS) protection of the nitrile during acidic steps.

- Catalytic Optimization : Use of Sc(OTf)3 (5 mol%) to accelerate imine formation, reducing side reactions .

Data Analysis and Validation

Q. How are conflicting NMR spectral data reconciled for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected splitting patterns) are resolved by:

- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the pyrrole ring).

- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign overlapping signals .

Q. What statistical methods validate reproducibility in synthetic yields across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.